molecular formula C12H4Br6O B3026462 2,3,3',4,4',6-Hexabromodiphenyl ether CAS No. 446255-09-0

2,3,3',4,4',6-Hexabromodiphenyl ether

Cat. No.: B3026462
CAS No.: 446255-09-0
M. Wt: 643.6 g/mol
InChI Key: KRYHHTVQOOJNHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,3',4,4',6-Hexabromodiphenyl ether (BDE-158; CAS No. 189084-58-0) is a brominated flame retardant (BFR) belonging to the polybrominated diphenyl ether (PBDE) family. Its molecular formula is C₁₂H₄Br₆O, with a molecular weight of 643.58 g/mol. BDE-158 is characterized by bromine substituents at the 2, 3, 3', 4, 4', and 6 positions on the diphenyl ether backbone.

Properties

IUPAC Name

1,2,3,5-tetrabromo-4-(3,4-dibromophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Br6O/c13-6-2-1-5(3-7(6)14)19-12-9(16)4-8(15)10(17)11(12)18/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYHHTVQOOJNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C(=C(C=C2Br)Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Br6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879957
Record name BDE-158
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446255-09-0
Record name 2,3,3',4,4',6-Hexabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-158
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4',6-HEXABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y8T8ZE4A5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4,4’,6-Hexabromodiphenyl ether typically involves the bromination of diphenyl ether. The process includes the following steps:

Industrial Production Methods

In industrial settings, the production of 2,3,3’,4,4’,6-Hexabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,3,3’,4,4’,6-Hexabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3’,4,4’,6-Hexabromodiphenyl ether has several scientific research applications:

    Environmental Studies: Used as a model compound to study the environmental fate and transport of PBDEs.

    Toxicology: Investigated for its toxicological effects on various organisms, including its potential endocrine-disrupting properties.

    Analytical Chemistry: Employed as a standard in the development of analytical methods for detecting PBDEs in environmental samples.

    Material Science: Studied for its flame-retardant properties and potential alternatives in various materials.

Mechanism of Action

The mechanism of action of 2,3,3’,4,4’,6-Hexabromodiphenyl ether involves its interaction with biological systems:

Comparison with Similar Compounds

Comparison with Structurally Similar Hexabromodiphenyl Ethers

Structural Isomerism and Physicochemical Properties

The position and symmetry of bromine atoms significantly influence the environmental behavior and toxicity of PBDEs. Below is a comparative analysis of BDE-158 with other hexabrominated congeners:

Congener Bromine Positions CAS No. Molecular Weight (g/mol) Log KOW<sup>a</sup> Environmental Persistence Bioaccumulation Potential
BDE-158 2,3,3',4,4',6 189084-58-0 643.58 ~7.5 (estimated) Moderate Moderate-High
BDE-153 2,2',4,4',5,5' 68631-49-2 643.58 8.3 High High
BDE-154 2,2',4,4',5,6' 207122-15-4 643.58 7.9 High High
BDE-155 2,2',4,4',6,6' 446255-09-0 643.58 ~7.8 Moderate Moderate
BDE-166 2,3,4,4',5,6 446254-96-2 643.58 ~7.6 Moderate Moderate

Key Findings :

  • BDE-153 and BDE-154 : These fully brominated congeners exhibit higher symmetry (e.g., BDE-153 has two para-bromine pairs), leading to greater thermal stability, resistance to degradation, and bioaccumulation in humans and wildlife. BDE-153 is dominant in human serum due to its persistence .
  • BDE-158: The asymmetric bromination pattern (e.g., adjacent bromines at 3,3' and 4,4') may increase susceptibility to metabolic debromination compared to BDE-153/153.
  • BDE-155 and BDE-166 : Reduced bromine symmetry in these isomers correlates with lower bioaccumulation, as observed in their absence from biomonitoring studies .

Metabolic and Toxicological Profiles

BDE-158

No direct in vivo toxicology studies were identified.

BDE-154
  • Metabolism : In rats, ~62% of orally administered BDE-154 is excreted in feces, with 7.3% as parent compound and 13.1% as hydroxylated metabolites. Adipose tissue retains unaltered BDE-154, while liver residues are protein-bound .
  • Toxicity: Limited data, but hydroxylated metabolites may disrupt thyroid hormone homeostasis .
BDE-153
  • Metabolism : Extremely persistent, with a half-life of >2 years in humans. Minimal debromination occurs, favoring long-term accumulation in lipid-rich tissues .
  • Toxicity : Linked to neurodevelopmental deficits and hepatic enzyme induction in animal models .

Regulatory Status

  • BDE-153 and BDE-154 : Listed under Annex A of the Stockholm Convention as persistent organic pollutants (POPs) due to their environmental persistence, bioaccumulation, and toxicity .
  • BDE-158: Not currently regulated under international treaties, likely due to insufficient toxicity data and lower environmental prevalence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.